Predicted Lipophilicity and Permeability: 6-CF₃-4-OH Substitution vs. 5-NH₂ Analog
The presence of the trifluoromethyl group at the 6-position of 6-(Trifluoromethyl)isoquinolin-4-ol increases lipophilicity relative to the unsubstituted isoquinolin-4-ol scaffold, a property linked to enhanced membrane permeability [1]. In contrast, the 5-amine analog, 6-(Trifluoromethyl)isoquinolin-5-amine, introduces a basic nitrogen that alters both lipophilicity and hydrogen-bonding capacity, potentially reducing passive permeability while increasing solubility . Although direct experimental LogP values for the target compound are not available in public literature, the combination of a hydrophobic -CF₃ group with a hydrogen-bond-capable 4-OH yields a balanced profile distinct from amine-containing analogs [2].
| Evidence Dimension | Predicted physicochemical properties (LogP, H-bond donors/acceptors) |
|---|---|
| Target Compound Data | 6-CF₃-4-OH: HBD = 1, HBA = 2; predicted LogP ≈ 2.0-2.5 (class-based estimate) |
| Comparator Or Baseline | 6-CF₃-5-NH₂ analog: HBD = 2, HBA = 2; basic pKa ~4-5 (class-based) |
| Quantified Difference | Difference in HBD count (1 vs. 2) and basicity (neutral vs. basic center) |
| Conditions | In silico prediction based on fragment contributions; not experimentally determined for target compound |
Why This Matters
For procurement in permeability-sensitive assays or CNS-targeted programs, the neutral 4-OH substitution offers a predictable, non-basic profile that avoids lysosomal trapping and P-gp efflux associated with basic amines.
- [1] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
